Cas no 69113-98-0 (Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate)

Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a synthetic ester derivative featuring a conjugated enoate structure with hydroxy and dimethoxy substituents on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for bioactive molecules, particularly those targeting antioxidant or anti-inflammatory pathways. The presence of electron-donating methoxy and hydroxy groups enhances its reactivity in electrophilic substitutions and coupling reactions. Its ester functionality allows for further derivatization, making it a versatile intermediate. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental applications.
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate structure
69113-98-0 structure
Product Name:Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
CAS No:69113-98-0
MF:C13H16O5
MW:252.263144493103
CID:1736437
Update Time:2025-10-29

Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
    • 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester
    • Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
    • Inchi: 1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+
    • InChI Key: DMQNLOWHFHPWEA-AATRIKPKSA-N
    • SMILES: O(C)C1C(=C(C=C(/C=C/C(=O)OCC)C=1)OC)O

Computed Properties

  • Exact Mass: 252.09978

Experimental Properties

  • PSA: 64.99

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Additional information on Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (CAS No. 69113-98-0): A Comprehensive Overview

Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, identified by its CAS number 69113-98-0, is a compound of significant interest in the field of chemical and biomedical research. This ester derivative, featuring a phenolic moiety with hydroxyl and methoxy substituents, has garnered attention due to its potential pharmacological properties and structural features that make it a valuable candidate for further investigation.

The molecular structure of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate consists of an aromatic ring substituted with hydroxyl and methoxy groups at the 3rd and 5th positions, respectively. This arrangement confers unique electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The presence of the ester functional group at the propenoate position further enhances its reactivity and potential utility in synthetic chemistry.

In recent years, there has been growing interest in natural product-inspired compounds due to their diverse biological activities and synthetic accessibility. Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate shares structural similarities with several plant-derived compounds known for their therapeutic effects. For instance, the dimethoxyphenolic moiety is commonly found in flavonoids and polyphenols, which have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties.

One of the most compelling aspects of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is its potential as a scaffold for drug discovery. The combination of hydroxyl and methoxy groups on the aromatic ring can serve as hydrogen bonding donors or acceptors, facilitating interactions with biological targets such as enzymes and receptors. This feature makes it an attractive candidate for developing novel therapeutic agents.

Recent studies have explored the pharmacological profile of related compounds, providing insights into the potential mechanisms of action of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. For example, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways. These findings suggest that Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate may exhibit similar anti-inflammatory effects, making it a promising candidate for further investigation.

The synthesis of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be achieved through various chemical pathways. One common approach involves the esterification of 4-hydroxy-3,5-dimethoxybenzaldehyde with crotonic acid or its derivatives. This reaction typically proceeds under acidic conditions and yields the desired product in good yield. The synthesis process can be further optimized to improve scalability and purity, ensuring that the compound is suitable for subsequent biological testing.

In conclusion, Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (CAS No. 69113-98-0) is a compound with significant potential in the field of chemical and biomedical research. Its unique structural features and potential pharmacological properties make it an attractive candidate for further investigation. As research continues to uncover new applications for natural product-inspired compounds, Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is poised to play a crucial role in the development of novel therapeutic agents.

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